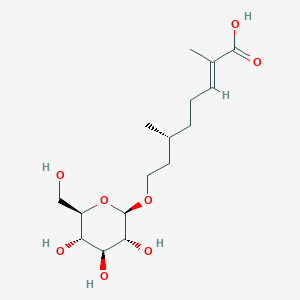
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as ACPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ACPC belongs to the family of dihydropyridine derivatives, which have been studied extensively for their pharmacological properties. In
Scientific Research Applications
Synthesis and Characterization
Polyamide Synthesis
Choi and Jung (2004) reported the synthesis of new aromatic polyamides containing n-alkylphenylimide units, showing enhanced thermal stability and excellent solubility due to thermally stable pendent imido groups and internally plasticizing n-alkyl chains. These findings highlight the potential use of similar structures in high-performance materials (Choi & Jung, 2004).
Crystal Structure Analysis
Polo-Cuadrado et al. (2021) conducted an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, revealing key details about its crystalline structure and molecular interactions. This type of analysis is crucial for understanding the properties of similar compounds (Polo-Cuadrado et al., 2021).
Biological Evaluation
Antibacterial and Antioxidant Properties
Ghorbani‐Vaghei et al. (2016) evaluated a series of 1,4-dihydropyridine derivatives for antibacterial and antioxidant activities. Their findings suggest that compounds with a similar structure may have potential applications in medical and pharmaceutical fields (Ghorbani‐Vaghei et al., 2016).
Antimicrobial Activity
Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, testing them for their antimicrobial activities. This research indicates the potential for using similar structures in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Material Science Applications
- Hyperbranched Aromatic Polyimides: Yamanaka et al. (2000) investigated the preparation and properties of hyperbranched aromatic polyimides, which were found to be soluble in various solvents and exhibited no significant weight loss before 400 °C. These properties suggest potential applications in material science for structures with similar chemical characteristics (Yamanaka et al., 2000).
Chemical Processes
- Full-Text Database Search Precision: Hoppenstand and Hsiao (1988) described a method for improving the precision of full-text database searches using N-(3-chloro-4-isopropylphenyl)carboxamide derivatives. This research highlights the application of such compounds in enhancing computational processes (Hoppenstand & Hsiao, 1988).
properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHNCOHESUEMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)



![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)
